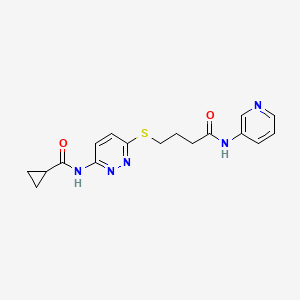
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a pyridazinyl group, a cyclopropanecarboxamide moiety, and a pyridinylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazinyl core. The key steps include:
Formation of the Pyridazinyl Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazinyl core with a suitable thiol compound, often under mild conditions to prevent decomposition.
Attachment of the Pyridinylamino Group: This step involves the coupling of the pyridazinyl-thioether intermediate with a pyridinylamine derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.
Formation of the Cyclopropanecarboxamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridinylamino moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridazinyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted pyridazinyl compounds.
科学的研究の応用
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique structural features.
作用機序
The mechanism of action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects . The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to certain enzyme active sites.
類似化合物との比較
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a pyridazinyl core, showing significant anti-tubercular activity.
Pyridazinone Derivatives: Compounds with similar structural motifs, known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide stands out due to its unique combination of a pyridazinyl core, a thioether linkage, and a cyclopropanecarboxamide moiety
特性
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-15(19-13-3-1-9-18-11-13)4-2-10-25-16-8-7-14(21-22-16)20-17(24)12-5-6-12/h1,3,7-9,11-12H,2,4-6,10H2,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQMZCOHBDZMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
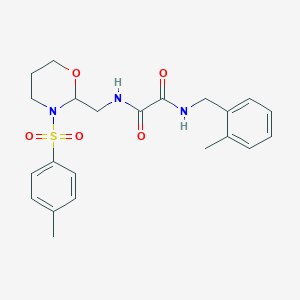
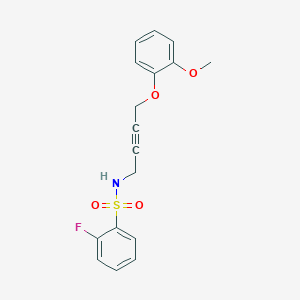
![3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2910105.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide](/img/structure/B2910107.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2910109.png)
![(5E)-4-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-2-oxo-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2910110.png)
![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)
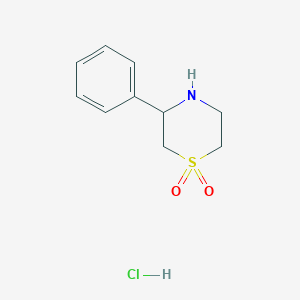
![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2910116.png)
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)
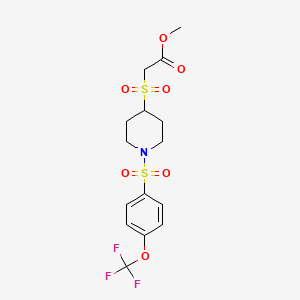
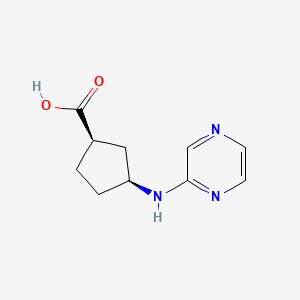
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
